6-Bromophthalazine-1,4-diol

Description

BenchChem offers high-quality 6-Bromophthalazine-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromophthalazine-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dihydrophthalazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWQSROUAIPXQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464085 |

Source

|

| Record name | 6-Bromophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76240-49-8 |

Source

|

| Record name | 6-Bromophthalazine-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 6-Bromophthalazine-1,4-diol

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 6-Bromophthalazine-1,4-diol, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the phthalazine class, this molecule serves as a valuable scaffold for the development of novel therapeutic agents, owing to the diverse pharmacological activities associated with this structural motif, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This document is intended for researchers, chemists, and professionals in the field of drug development, offering both the theoretical underpinnings and practical, field-tested guidance for its successful laboratory preparation.

Core Principles: The Chemistry of Phthalazinedione Formation

The synthesis of 6-Bromophthalazine-1,4-diol, which exists in tautomeric equilibrium with the more stable dione form, 6-bromo-2,3-dihydrophthalazine-1,4-dione, is fundamentally a condensation reaction.[1][4] The process involves the reaction of a phthalic acid derivative, specifically 3-Bromophthalic anhydride, with hydrazine.[5]

The reaction proceeds via a two-stage mechanism:

-

Nucleophilic Acyl Substitution: Hydrazine (H₂N-NH₂), a potent bis-nucleophile, attacks one of the electrophilic carbonyl carbons of the 3-Bromophthalic anhydride ring. This leads to the opening of the anhydride ring to form an intermediate acyl-hydrazide.

-

Intramolecular Cyclization: The terminal amino group of the newly formed hydrazide intermediate then performs a second, intramolecular nucleophilic attack on the remaining carboxylic acid group (or its ester equivalent). This is followed by dehydration (loss of a water molecule), resulting in the formation of the stable six-membered heterocyclic ring characteristic of the phthalazine core.[1][6]

Ethanol is a commonly employed solvent as it effectively dissolves the reactants and facilitates the reaction at moderate temperatures, such as reflux, without interfering with the reaction mechanism.[1]

Reaction Mechanism Diagram

Sources

- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromophthalic Anhydride | C8H3BrO3 | CID 350255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromophthalazine-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromophthalazine-1,4-diol, a halogenated derivative of the phthalazine scaffold, represents a molecule of significant interest within medicinal chemistry and drug discovery. The phthalazine core is a recognized privileged structure, appearing in numerous bioactive compounds with a wide array of therapeutic applications. The introduction of a bromine atom at the 6-position can modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physicochemical characteristics is paramount for its rational development as a potential therapeutic agent, guiding formulation, predicting biological behavior, and ensuring scientific rigor in its evaluation.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Bromophthalazine-1,4-diol. In the absence of extensive experimental data in the public domain, this guide combines computed properties with established, detailed experimental protocols for their determination. This approach provides researchers with both a foundational understanding of the molecule's likely characteristics and the practical means to empirically validate them.

Molecular Structure and Identification

A clear understanding of the molecular structure is the cornerstone of any physicochemical analysis.

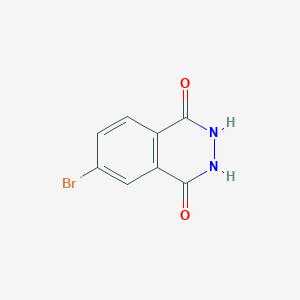

Diagram: Chemical Structure of 6-Bromophthalazine-1,4-diol

Caption: 2D structure of 6-Bromophthalazine-1,4-diol.

The compound exists in tautomeric forms, with the dione form, 6-bromo-2,3-dihydrophthalazine-1,4-dione, being a significant contributor. For clarity, this guide will primarily refer to the compound as 6-Bromophthalazine-1,4-diol, while acknowledging its tautomeric nature.

Core Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 6-Bromophthalazine-1,4-diol, primarily sourced from the PubChem database.[1] It is crucial to note that these are predicted values and require experimental verification for definitive characterization.

| Property | Value (Computed) | Data Source |

| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[1] |

| Molecular Weight | 241.04 g/mol | PubChem[1] |

| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione | PubChem[1] |

| CAS Number | 76240-49-8 | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 58.2 Ų | PubChem[1] |

| Physical Form | Powder | Commercial Supplier Data |

Experimental Determination of Physicochemical Properties

To complement the computed data, this section provides detailed, field-proven protocols for the experimental determination of critical physicochemical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance. While no experimental melting point for 6-Bromophthalazine-1,4-diol is readily available, the melting point of the parent compound, phthalazine-1,4-diol, has been reported to be in the range of 338-340 °C. The presence of the bromine atom is expected to influence this value.

Diagram: Workflow for Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid compound.

Step-by-Step Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely grind a small amount of 6-Bromophthalazine-1,4-diol to ensure uniform packing and heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample and then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm. A well-packed sample is crucial for an accurate reading.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get a rough estimate of the melting point. This saves time in the subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a faster rate until the temperature is about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

-

Replicate Measurements: Repeat the accurate determination at least twice with fresh samples to ensure the reproducibility of the result.

Solubility Determination

Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Step-by-Step Protocol: Shake-Flask Solubility Assay

-

Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

-

Sample Addition: Add an excess amount of 6-Bromophthalazine-1,4-diol to a known volume of each buffer in separate sealed vials. The presence of excess solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.22 µm) that does not adsorb the compound.

-

Quantification: Analyze the concentration of 6-Bromophthalazine-1,4-diol in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

pKa Determination

The ionization constant (pKa) is crucial for understanding a compound's solubility, permeability, and interaction with biological targets. As 6-Bromophthalazine-1,4-diol contains ionizable groups, determining its pKa is essential. Potentiometric titration is a reliable method for this purpose.

Diagram: Logic for pKa Determination via Potentiometric Titration

Caption: Logical flow for determining pKa using potentiometric titration.

Step-by-Step Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a solution of 6-Bromophthalazine-1,4-diol of known concentration (e.g., 1-10 mM) in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water to ensure initial solubility.

-

Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable groups. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve, which corresponds to the pH at which the compound is 50% ionized. The equivalence point(s) can be identified from the inflection point(s) of the curve, often more clearly seen in a first or second derivative plot.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7-8.5 ppm) corresponding to the protons on the benzene ring. The bromine substituent will influence the chemical shifts of the adjacent protons. The protons on the nitrogen atoms of the diol/dione ring will likely appear as broad signals that may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons attached to the electronegative nitrogen, oxygen, and bromine atoms will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ if the diol tautomer is present.

-

N-H stretching: Bands in the region of 3100-3500 cm⁻¹.

-

C=O stretching: Strong absorptions around 1650-1700 cm⁻¹ corresponding to the dione tautomer.

-

C=N stretching: Absorptions in the region of 1500-1650 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: Typically observed in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 6-Bromophthalazine-1,4-diol, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion (M and M+2) of almost equal intensity, separated by two mass units.

Conclusion

This technical guide has synthesized the available computed data and established experimental protocols to provide a comprehensive overview of the physicochemical characteristics of 6-Bromophthalazine-1,4-diol. While experimental data for this specific molecule is limited in the public domain, the provided methodologies offer a clear path for researchers to perform a thorough characterization. Such a detailed physicochemical profile is indispensable for advancing our understanding of this and related compounds in the context of drug discovery and development. The presented protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data, which is the bedrock of scientific integrity.

References

-

PubChem. (n.d.). 6-Bromophthalazine-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

-

World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of Houston. (2010). Melting Point Apparatus Guidelines. Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

Sources

6-Bromophthalazine-1,4-diol (CAS 76240-49-8): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

6-Bromophthalazine-1,4-diol, also known by its tautomeric form 6-bromo-2,3-dihydrophthalazine-1,4-dione, is a halogenated heterocyclic compound built upon the robust phthalazine framework. Its strategic placement of a bromine atom and the reactive dione functionality make it a compelling building block for medicinal chemistry and a potential candidate for applications in chemiluminescence. The phthalazine core itself is a "privileged scaffold" in drug discovery, appearing in a variety of approved therapeutic agents.[1] This guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of 6-Bromophthalazine-1,4-diol, offering a technical resource for scientists engaged in novel molecular design and development.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of 6-Bromophthalazine-1,4-diol is fundamental to its application in research and development. The presence of the bromine atom significantly influences its reactivity and potential for further functionalization.

| Property | Value | Source |

| CAS Number | 76240-49-8 | PubChem |

| Molecular Formula | C₈H₅BrN₂O₂ | PubChem |

| Molecular Weight | 241.04 g/mol | PubChem |

| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione | PubChem |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NNC2=O | PubChem |

| Appearance | White to off-white powder | Commercial Suppliers |

| Solubility | Soluble in most polar organic solvents; insoluble in water.[2] |

Synthesis of 6-Bromophthalazine-1,4-diol: A Practical Approach

The most direct and established method for the synthesis of 6-Bromophthalazine-1,4-diol involves the condensation of 4-bromophthalic anhydride with hydrazine. This reaction is a classical approach to forming the phthalazinedione core.

Conceptual Workflow for Synthesis

Caption: Synthetic workflow for 6-Bromophthalazine-1,4-diol.

Step-by-Step Synthetic Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromophthalic anhydride in a suitable solvent such as glacial acetic acid or ethanol.

-

Addition of Hydrazine: To the stirred suspension, add a stoichiometric equivalent of hydrazine hydrate dropwise. The reaction is typically exothermic.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or a solvent mixture.

-

Characterization: Confirm the identity and purity of the synthesized 6-Bromophthalazine-1,4-diol using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Applications in Medicinal Chemistry and Drug Development

The phthalazine-1,4-dione scaffold is a cornerstone in the design of various biologically active molecules. The bromo-substitution on 6-Bromophthalazine-1,4-diol provides a valuable handle for further chemical modifications, making it a versatile intermediate in the synthesis of potential drug candidates.

As a Scaffold for Anticancer Agents

Derivatives of the phthalazine-1,4-dione core have demonstrated significant potential as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting this receptor, the blood supply to the tumor can be disrupted, leading to its regression.

A common synthetic strategy involves the conversion of the dione to a more reactive intermediate. For example, 6-Bromophthalazine-1,4-diol can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a dichloro- or chloro-oxo-phthalazine derivative.[3] This chlorinated intermediate can then undergo nucleophilic substitution reactions with various amines to generate a library of compounds for screening.

Caption: Drug discovery workflow using 6-Bromophthalazine-1,4-diol.

Potential as Anticonvulsant Agents

Recent studies have also highlighted the potential of phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists, which are a promising class of anticonvulsant drugs. The structural modifications enabled by the bromo- and dione functionalities of 6-Bromophthalazine-1,4-diol could be leveraged to synthesize novel compounds with enhanced anticonvulsant activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Potential in Chemiluminescence

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is one of the most well-known chemiluminescent compounds, widely used in forensic science and bioassays.[2] The structural similarity of 6-Bromophthalazine-1,4-diol to luminol suggests its potential as a chemiluminescent agent or as a precursor for novel chemiluminescent probes.

The introduction of a bromine atom onto the aromatic ring can influence the electronic properties of the molecule, potentially altering the wavelength and quantum yield of the emitted light. While direct studies on the chemiluminescent properties of 6-Bromophthalazine-1,4-diol are not yet prevalent in the literature, the effect of halogen substitution on other chemiluminescent systems suggests that it could lead to probes with tailored emission characteristics. For instance, bromination of other scaffolds has been shown to enhance chemiluminescence.[4][5]

Hypothetical Chemiluminescence Mechanism

The chemiluminescence of luminol-like compounds typically involves oxidation in the presence of a catalyst (often a metal ion like iron in hemoglobin) and an oxidant (like hydrogen peroxide) in an alkaline solution. This leads to the formation of an excited-state aminophthalate dianion, which then decays to the ground state, emitting light. A similar pathway could be envisioned for 6-Bromophthalazine-1,4-diol.

Caption: A plausible chemiluminescence pathway for 6-Bromophthalazine-1,4-diol.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromophthalazine-1,4-diol. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

6-Bromophthalazine-1,4-diol is a versatile and valuable building block with significant potential in medicinal chemistry and as-yet-unexplored applications in materials science, particularly in the realm of chemiluminescence. Its straightforward synthesis and the reactivity of its functional groups provide a solid foundation for the development of novel compounds with diverse biological activities. As the demand for new therapeutic agents continues to grow, the strategic use of such well-defined molecular scaffolds will be paramount in accelerating the drug discovery process. Further research into the specific applications of 6-Bromophthalazine-1,4-diol, especially in the development of targeted therapies and advanced diagnostic probes, is highly warranted.

References

-

PubChem. 6-Bromophthalazine-1,4-diol. National Center for Biotechnology Information. [Link]

-

eChemHub. FINE CHEMICALS Solutions. [Link]

-

G. P. S. B. D. S. A. S. C. S. A. Pinto, M. M. M. Pinto, and P. J. G. Coutinho. "Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog." International Journal of Molecular Sciences, vol. 23, no. 15, 2022, p. 8490. [Link]

-

M. A. El-Sayed, et al. "Synthesis of Biologically Active Molecules through Multicomponent Reactions." Molecules, vol. 25, no. 1, 2020, p. 135. [Link]

-

A. B. Smith III, et al. "Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs." Journal of Medicinal Chemistry, vol. 67, no. 1, 2024, pp. 1-4. [Link]

-

S. S. Shinde, et al. "Green Synthesis of Bioactive Molecules: A Review." International Journal of Pharmacy Research & Technology, vol. 10, no. 1, 2020, pp. 1-10. [Link]

-

A. K. Ghosh. "Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine." The Journal of Organic Chemistry, vol. 80, no. 21, 2015, pp. 10397-10411. [Link]

-

S. A. Thakkar, et al. "Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses." Journal of Photochemistry and Photobiology B: Biology, vol. 165, 2016, pp. 164-173. [Link]

-

G. P. S. B. D. S. A. S. C. S. A. Pinto, M. M. M. Pinto, and P. J. G. Coutinho. "Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog." International Journal of Molecular Sciences, vol. 23, no. 15, 2022, p. 8490. [Link]

-

A. S. K. Hashmi, et al. "Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions." Organic Letters, vol. 22, no. 15, 2020, pp. 5991-5995. [Link]

- Google Patents.

-

MDPI. "Special Issue : Organic Synthesis and Application of Bioactive Molecules." [Link]

-

H. Yoshida, et al. "Evaluation of lophine derivatives as L-012 (luminol analog)-dependent chemiluminescence enhancers for measuring horseradish peroxidase and H2O2." Analytical and Bioanalytical Chemistry, vol. 405, no. 21, 2013, pp. 6855-6861. [Link]

-

A. Dömling, et al. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks." Beilstein Journal of Organic Chemistry, vol. 19, 2023, pp. 1326-1335. [Link]

-

A. M. A. El-Soll, et al. "Employment of 4-(1-imidazolyl)phenol as a luminol signal enhancer in a competitive-type chemiluminescence immunoassay and its comparison with the conventional antigen-horseradish peroxidase conjugate-based assay." Journal of Immunological Methods, vol. 426, 2015, pp. 100-106. [Link]

-

A. Dömling, et al. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks." Beilstein Journal of Organic Chemistry, vol. 19, 2023, pp. 1326-1335. [Link]

-

Chemistry World. "Diverse pharmaceutical building blocks prepared with evolved enzymes." [Link]

-

Cambridge Open Engage. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery." [Link]

- Google Patents. "Method of synthesis of 1,4-butynediol."

-

European Patent Office. "Process for the preparation of 4-bromophthalic anhydride." [Link]

-

A. S. S. Al-Ghamdi. "A Concise Review on Phthlazine Derivatives and its Biological Activities." PharmaInfo, vol. 18, no. 1, 2020. [Link]

-

ResearchGate. "One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen." [Link]

-

ResearchGate. "Lophine derivatives and analogues as new phenolic enhancers for the luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence system." [Link]

-

ResearchGate. "Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation." [Link]

-

ResearchGate. "Visible Light Amination/Smiles Cascade: Access to Phthalazine Derivatives." [Link]

- Google Patents. "Process for preparing 1, 6-hexanediol."

-

Green Chemistry. "One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen." [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 4. Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromophthalazine-1,4-diol

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 6-Bromophthalazine-1,4-diol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the scientific rationale behind each analytical step. Our approach is rooted in the principles of verifiable, self-validating experimental design, ensuring the highest degree of scientific integrity.

Foundational Understanding: Tautomerism and Physicochemical Properties

Before commencing any analytical work, it is crucial to understand the potential tautomeric forms of 6-Bromophthalazine-1,4-diol. While named as a "diol," the molecule is expected to exist predominantly in the more stable keto form, 6-bromo-2,3-dihydrophthalazine-1,4-dione[1]. This equilibrium is a critical consideration for interpreting spectroscopic data, as both forms may be present in solution, or the solid-state structure may favor one over the other.

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[1] |

| Molecular Weight | 241.04 g/mol | PubChem[1] |

| IUPAC Name | 6-bromo-2,3-dihydrophthalazine-1,4-dione | PubChem[1] |

| CAS Number | 76240-49-8 | PubChem[1] |

The Elucidation Workflow: A Multi-Technique Approach

The definitive elucidation of 6-Bromophthalazine-1,4-diol's structure necessitates a synergistic application of multiple spectroscopic and analytical techniques. Our workflow is designed to be logical and iterative, with each step providing data that informs the next.

Caption: A logical workflow for the structure elucidation of 6-Bromophthalazine-1,4-diol.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of the synthesized compound. For a bromine-containing molecule, the isotopic pattern is a definitive diagnostic tool. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance[2][3]. This results in a characteristic M and M+2 peak of nearly equal intensity for any fragment containing a single bromine atom[2][3][4].

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is recommended for this polar molecule, in both positive and negative ion modes.

-

Analyzer: A high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for obtaining an accurate mass measurement to four or five decimal places.

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.

-

Crucially, observe the corresponding [M+2+H]⁺ or [M+2-H]⁻ peak. The intensity of this peak should be nearly identical to the molecular ion peak, confirming the presence of one bromine atom.

-

Compare the experimentally determined accurate mass with the theoretical mass of C₈H₅BrN₂O₂.

-

| Ion | Theoretical m/z | Observed m/z | Isotopic Peak (m/z) |

| [C₈H₅⁷⁹BrN₂O₂ + H]⁺ | 240.9662 | Expected Value | [C₈H₅⁸¹BrN₂O₂ + H]⁺ (242.9641) |

| [C₈H₅⁷⁹BrN₂O₂ - H]⁻ | 239.9510 | Expected Value | [C₈H₅⁸¹BrN₂O₂ - H]⁻ (241.9489) |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy provides invaluable information about the functional groups present in the molecule. Given the likely keto-enol tautomerism, the FTIR spectrum will be instrumental in determining the dominant form in the solid state. The presence of strong carbonyl (C=O) absorptions would strongly support the 6-bromo-2,3-dihydrophthalazine-1,4-dione structure. Conversely, a broad O-H stretch would indicate the diol form.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, dry sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Spectral Interpretation: Analyze the spectrum for characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale and Expected Appearance |

| N-H Stretch | 3200-3100 | A broad to medium peak, indicative of the amide N-H in the dione tautomer. |

| O-H Stretch | 3500-3200 | A very broad and strong peak would indicate the presence of the diol tautomer[5][6]. |

| C=O Stretch (Amide) | 1680-1630 | A strong, sharp peak is highly characteristic of the cyclic amide (lactam) carbonyl groups in the dione form[7]. |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp peaks corresponding to the benzene ring. |

| C-N Stretch | 1350-1000 | Can be complex but expected in this region. |

| C-Br Stretch | 700-500 | A weak to medium intensity peak in the lower frequency region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the most powerful tool for elucidating the precise connectivity of atoms. The chemical shifts, coupling constants, and through-bond correlations will allow for the unambiguous assignment of every proton and carbon in the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often an excellent choice as it can solubilize polar compounds and its residual water peak does not typically interfere with aromatic or amide proton signals.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show an AMX spin system for the three protons on the brominated benzene ring.

| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Rationale |

| H-5 | ~8.0-8.2 | d | ~2.0 | Ortho to the electron-withdrawing C=O group and meta to the bromine. |

| H-7 | ~7.8-8.0 | dd | J(H7,H8)≈8.5, J(H7,H5)≈2.0 | Ortho to both the bromine and H-8, and meta to H-5. |

| H-8 | ~7.6-7.8 | d | ~8.5 | Ortho to H-7 and the electron-donating (via resonance) nitrogen. |

| N-H | ~11.0-12.0 | br s | - | Broad, exchangeable amide proton signal, characteristic of phthalhydrazide-type structures[8]. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C-1, C-4 (C=O) | ~158-162 | Downfield chemical shift characteristic of amide carbonyls[9][10]. |

| C-4a, C-8a (Quaternary) | ~128-135 | Aromatic quaternary carbons. |

| C-6 (C-Br) | ~120-125 | Carbon directly attached to bromine. |

| C-5, C-7, C-8 | ~125-138 | Aromatic CH carbons. Their precise assignment will be confirmed by HSQC. |

2D NMR for Unambiguous Assignments

The power of 2D NMR lies in its ability to reveal correlations between atoms, which solidifies the structural assignment.

Caption: Key 2D NMR correlations for assigning the structure of 6-Bromophthalazine-1,4-diol.

-

COSY (Correlation Spectroscopy): Will show correlations between adjacent protons. A strong cross-peak between H-7 and H-8 is expected, with a weaker four-bond coupling possible between H-5 and H-7.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This will definitively link H-5 to C-5, H-7 to C-7, and H-8 to C-8.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for piecing together the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from H-8 to the quaternary carbons C-4a and C-6, and from H-5 to the carbonyl C-4 and aromatic C-7, will be crucial in confirming the overall structure.

Conclusion: Synthesizing the Data for a Definitive Structure

The structure of 6-Bromophthalazine-1,4-diol is definitively elucidated by the convergence of data from multiple analytical techniques. HRMS confirms the elemental formula and the presence of a single bromine atom. FTIR indicates the dominant tautomeric form, which is overwhelmingly likely to be the dione. Finally, a complete suite of 1D and 2D NMR experiments provides the unambiguous blueprint of atomic connectivity. While single-crystal X-ray diffraction would provide the ultimate proof of the solid-state structure, the spectroscopic data, when interpreted with scientific rigor, is sufficient for a confident and complete structure assignment.

References

-

¹H and ¹³C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. ResearchGate. [Link]

-

Synthesis of novel Phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Royal Society of Chemistry. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Semantic Scholar. [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Royal Society of Chemistry. [Link]

-

FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G method.** ResearchGate. [Link]

-

6-Bromophthalazine-1,4-diol. PubChem. [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

Introduction to Spectroscopy V: Mass Spectrometry. Michigan State University. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Introduction to Mass Spectrometry. Beyond Labz. [Link]

-

Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences. [Link]

Sources

- 1. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. journalwjbphs.com [journalwjbphs.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Foreword: The Analytical Imperative for 6-Bromophthalazine-1,4-diol

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Bromophthalazine-1,4-diol

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. Phthalazine derivatives, in particular, are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The subject of this guide, 6-Bromophthalazine-1,4-diol (PubChem CID: 11379478), represents a key synthetic intermediate. The introduction of a bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the diol/dione moiety is crucial for modulating solubility, hydrogen bonding capabilities, and biological interactions.

However, the chemical identity of this molecule is not trivial. It exists in a state of tautomeric equilibrium, primarily between the diol form and the more stable 2,3-dihydrophthalazine-1,4-dione form.[1][3][4][5] This duality is not merely an academic curiosity; it fundamentally dictates the molecule's chemical behavior and its interaction with biological targets. Therefore, a rigorous and multi-faceted spectroscopic analysis is not just a quality control measure—it is an essential step in understanding and harnessing the compound's true potential.

This guide provides a comprehensive framework for the complete spectroscopic characterization of 6-Bromophthalazine-1,4-diol. It is designed for researchers and drug development professionals, moving beyond rote procedures to explain the causality behind experimental choices and the logic of spectral interpretation.

Caption: Tautomeric forms of the target compound.[5]

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for this molecule. It provides unambiguous information about the carbon-hydrogen framework and offers direct insight into the dominant tautomeric form in solution.

Proton (¹H) NMR Analysis

Expertise & Experience: The choice of solvent is the most critical decision in the ¹H NMR experiment for this compound. While solvents like CDCl₃ are common, they will not reliably show the labile N-H or O-H protons due to rapid chemical exchange. From an experimental standpoint, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the superior choice. Its ability to form hydrogen bonds slows the exchange rate of the amide (N-H) protons of the dione tautomer, allowing them to be observed as distinct, often broad, signals. Furthermore, its excellent solubilizing power for polar heterocyclic compounds ensures a high-quality spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 6-Bromophthalazine-1,4-diol and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly for the aromatic region.

-

Acquisition Parameters:

-

Temperature: Set the probe temperature to 298 K (25 °C).

-

Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of all protons, ensuring accurate integration.

-

Pulse Angle: A standard 30-45 degree pulse angle is appropriate.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication factor (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Predicted ¹H NMR Data & Interpretation

The spectrum is expected to show signals corresponding to the major dione tautomer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Insights |

| NH (Amide) | 11.0 - 12.0 | Broad Singlet | 2H | The downfield shift is characteristic of amide protons involved in H-bonding with the DMSO solvent. The broadness indicates moderate chemical exchange. Observation of this peak is strong evidence for the dione tautomer. |

| H-5 | 7.9 - 8.1 | Doublet (d) | 1H | This proton is ortho to the bromine atom and adjacent to a carbonyl group, leading to a significant downfield shift. It will be split by H-7. |

| H-7 | 7.7 - 7.9 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| H-8 | 7.5 - 7.7 | Doublet (d) | 1H | This proton is ortho to a carbonyl group and will be split by H-7. |

Note: Chemical shifts are predictions based on data from related phthalazine structures and substituent effects.[6][7][8]

Carbon-13 (¹³C) NMR Analysis

Expertise & Experience: ¹³C NMR, particularly with broadband proton decoupling, complements the ¹H NMR data by providing a count of unique carbon environments. For 6-Bromophthalazine-1,4-diol, we expect to see 8 distinct signals, confirming the asymmetry introduced by the bromine substituent. The chemical shifts of the carbonyl carbons are highly diagnostic for the dione tautomer.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample and Instrument: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Acquisition Parameters:

-

Mode: Acquire with broadband proton decoupling to produce a spectrum of singlets.

-

Scans: A significantly higher number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A delay of 2-5 seconds is standard.

-

-

Data Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted ¹³C NMR Data & Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Insights |

| C=O (C1, C4) | 160 - 170 | The deshielded nature of amide carbonyl carbons results in signals in this downfield region. This is a key indicator of the dione tautomer.[9][10] |

| C-Ar (Quaternary) | 125 - 150 | Includes C-4a, C-6, C-8a. The carbon bearing the bromine (C-6) will have its shift influenced by the heavy atom effect. |

| C-H (Aromatic) | 115 - 140 | Includes C-5, C-7, C-8. The specific shifts are influenced by proximity to the bromine and carbonyl groups.[11][12] |

Chapter 2: Fourier-Transform Infrared (FT-IR) Spectroscopy — Identifying Functional Groups

Trustworthiness: FT-IR spectroscopy provides a rapid and reliable "fingerprint" of the molecule, confirming the presence of key functional groups. The spectrum serves as a self-validating system: the presence of strong carbonyl absorptions and the absence of a broad O-H band would corroborate the NMR evidence for the dione tautomer being the dominant form in the solid state.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No KBr pellet preparation is needed, making ATR a faster and more reproducible method.

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal must be collected first.

Predicted FT-IR Data & Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Significance |

| 3300 - 3100 | N-H Stretch | Medium, Broad | Confirms the presence of the amide groups in the dione tautomer. Broadening is due to hydrogen bonding in the solid state. |

| ~3050 | Aromatic C-H Stretch | Medium-Weak | Indicates the presence of the aromatic ring. |

| 1700 - 1640 | C=O Stretch (Amide I) | Strong | This is the most diagnostic peak. Its high intensity and position are characteristic of cyclic amide carbonyls.[6] |

| 1610 - 1580 | C=C Aromatic Stretch | Medium | Confirms the benzene ring backbone. |

| 1100 - 1000 | C-N Stretch | Medium | Associated with the amide and heterocyclic structure. |

| 850 - 750 | C-H Out-of-plane Bending | Strong | The pattern of these bands can give clues about the substitution pattern on the benzene ring. |

| ~600 | C-Br Stretch | Medium-Weak | Confirms the presence of the carbon-bromine bond. |

Note: If the diol tautomer were present in significant amounts, a very broad O-H stretching band would be expected from 3600-3200 cm⁻¹, and the intense C=O band would be absent. The data is consistent with general observations for phthalazine derivatives.[13][14][15]

Chapter 3: UV-Visible Spectroscopy — Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy is highly sensitive to the conjugated π-electron system of the molecule. For 6-Bromophthalazine-1,4-diol, the spectrum is defined by the fused aromatic and heterocyclic rings. The bromine atom, possessing lone pairs of electrons, acts as an auxochrome and is expected to cause a bathochromic (red) shift in the absorption maxima compared to the non-brominated analogue due to p-π conjugation.[16] The choice of solvent can subtly influence the position of the absorption maxima (solvatochromism), so it must be reported. Ethanol or acetonitrile are excellent choices as they are UV-transparent and can dissolve the compound.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of ~1 mg/mL. From this, create a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the sample from 400 nm down to 200 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as the reference blank.

Predicted UV-Vis Data & Interpretation

-

λ_max 1: Expected around 280-320 nm . This absorption corresponds to the π→π* electronic transition within the conjugated aromatic system.[17]

-

λ_max 2: A lower intensity shoulder or peak may be observed at longer wavelengths (>320 nm), corresponding to the n→π* transition involving the lone pairs on the nitrogen and oxygen atoms.

-

Effect of Bromine: The presence of the bromine substituent likely shifts the primary π→π* absorption maximum to a longer wavelength compared to the parent phthalazine-1,4-dione.[16]

Chapter 4: Mass Spectrometry (MS) — Confirming Identity and Integrity

Trustworthiness: Mass spectrometry provides the definitive molecular weight of the compound, serving as the final confirmation of its identity. For this specific molecule, the isotopic signature of bromine provides an unforgeable validation point.

Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization method. It is a soft technique that will likely yield a strong signal for the protonated molecule [M+H]⁺ without causing significant fragmentation, making molecular weight determination straightforward.

Caption: A logical workflow for the complete spectroscopic characterization.

Experimental Protocol: ESI Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a mixture of acetonitrile and water (50:50) with 0.1% formic acid. The acid aids in protonation.

-

Instrument Setup: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a TOF or Quadrupole instrument).

-

Acquisition: Acquire data in positive ion mode. Scan a mass range from m/z 50 to 500.

Predicted Mass Spectrum & Interpretation

-

Molecular Formula: C₈H₅BrN₂O₂

-

Exact Mass: 239.9534 Da[5]

-

Molecular Weight: 241.04 g/mol [5]

-

Key Observation: The most critical feature will be the isotopic pattern for the protonated molecule, [M+H]⁺.

-

[M+H]⁺ peak for ⁷⁹Br isotope: Expected at m/z 240.96 .

-

[M+2+H]⁺ peak for ⁸¹Br isotope: Expected at m/z 242.96 .

-

-

Isotopic Ratio: The relative intensity of these two peaks will be approximately 1:1 , which is the characteristic signature of a molecule containing one bromine atom. This observation provides unequivocal confirmation of the elemental composition.

-

Fragmentation: While ESI is soft, some fragmentation may occur. Potential fragments could include the loss of CO (m/z 28) or Br (m/z 79/81).

Conclusion

The spectroscopic characterization of 6-Bromophthalazine-1,4-diol is a study in chemical duality. Through the integrated application of NMR, FT-IR, UV-Vis, and Mass Spectrometry, we can confidently address the tautomeric ambiguity and establish a complete structural and electronic profile. The protocols and interpretive frameworks provided in this guide are designed to ensure data integrity and provide the robust analytical foundation required for advancing research and development involving this valuable heterocyclic building block.

References

- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(49), 43605-43611. Supporting Information provides examples of NMR spectra for related heterocyclic compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUb6bwP1JzqXriYaVJzwCDhHPcBiYykTK833AqpmI6mjGOaY72NGmQ2rRghQdlj6nsyunY10Y3vz8FQgXWY3h6uZrheGsR8FvlIcA9ZQsG4N8h-3SgAd7ZzKutaWEySkXCAaHJxUyc3fngFqIupT0JBXmgPfb3bV0=]

- ResearchGate. (n.d.). Identification of New Phthalazine Derivatives by HPTLC‐FTIR and Characterization of Their Separation Using Some Molecular Properties. Request PDF. Discusses the utility of FTIR for identifying phthalazine derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGKdcm10YROvvTIedwDeN2RntNNFnFAoTuPmDT7Hv1CRmmzODOh9cxCiP_C0AlbMo2bZh0jMQSGU-UlVA1dcuEZFK_mYbJ_UnDtDqwLzNf9jMfuy0oac1LBsKnHoYZRbbnNd8CVSN_jki2dF957FCQlXZRA--GoSHS6uwrNDiOoVD8W9l96gfApLFmr0gAuwuu9QNewYSl8L8mnwTxPfospfohdXTVXQyCg2VaGZwbrv7qNKKJKQAlNUAnrkHkbUw1aGvs4GHrHDdhEJoUgaDktV1D-jyxbqDaM1gtLPtyPIsf_ux9253RTeR8qEGe4VqpnBc=]

- Chung, C. Y., Tseng, C. C., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 26(10), 2907. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkEApWIO1EwXbB7Kte_WyIjr2WoVKe9iCeBhOUIfAFoesrE3oMgDMnMr2dBvQayCHj7gxZX90ux0iz0JZO0tuS_Z4O8y76ckgWMXaomuJ1waYcr-kNoLnPJtVBYpUxDYf_4PzkrEbwvzHww3Y=]

- Semantic Scholar. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECAEJV7SQFLMQSK1jlKkEbZL_WVfLQsSew0SC_TbJQoX1wc7Ek-JTINQ7xaly_a3hv6IBFMxigSMryD_1TL5s6zE2gJ6ZQbmiuvl2MPYlpKQ63T9YCvhSjiALao7ek0OvPC_o2XCTDD0POZoPDYnumLP9pUiGL6Vb5NrVlu2CIghyeKxBs5Uk9jeso61BeArqgP4EzLFREVTvmRW4Qy0cKDGUBkzL_mOsvXeqdhWc5N3oz2JnN02G-JGcEi7UgW2Ub48dBMA8-RjhE]

- PubChem. (n.d.). Phthalazine. National Center for Biotechnology Information. Provides general spectral data for the parent phthalazine structure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoOjiwzGV4I29i99ucq4ohiC9oQ0QYi6W2MHOsklym5GTD9gUHzd6tCEY-GsY_9Qyj_To7gQKI-EJd1db4RPp54L65d_Oi_q3x2WbvLIUmT3nxYLv3oUiiLX3PsoJHm00TxH1QSLAn6zdoOijrt5OU]

- Journal of the Chemical Society (Resumed). (1951). 310. Tautomerism in the phthalazine series. The N- and O-derivatives of 1-methylphthalaz-4-one and phthalaz-1 : 4-dione. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH7ig_oNAVgPnF_J-gVVagTvFL_e2ew3oT-uHf0IVuw9f1Tmca_m_C8yMchgSNunF9RMT6JFY8uqX85QHz5NxunX2Uhv3h0Z4MRyuVRvEiOF4zohxPcMpBnhnlkwz0OpiDzhT5QiPeW8rPmWWNYki3XljenSELdjHSHxEblqY=]

- PubChem. (n.d.). 6-Bromophthalazine-1,4-diol. National Center for Biotechnology Information. Provides chemical properties, structure, and identifiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPWcWAx6shUDim0beBO0OgPV6OUeoRjySBH-hhqsVDIb9ccYHrFRE6fgDFd4rHaSrWKs-TNB_o4oWaCT3TsC3ZWIL4M0oNBQC-SHOzXgSU7fCewEGRrTPT8Hp12u0UibwD95Cv9jEG5S42zL2kZYuKSnfM0tEe-VP0Ii9Qno2HVA==]

- El-Naggar, A. M., et al. (2021). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 11(1), 8868. Provides examples of NMR and IR data for complex phthalazine derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrdIT5DHAubhfTUwAv0mtoFBuS7yKEYqevnavqw3ywkK5RfZbw5TR7SOOA2l8vljbu3vTQZhi4g2BlvVU6tU4lyloW29kQyTfAuXuDI1OpBThDjR-le06KH_O5bENVJ7cTF6U1CvQPCHMD3RR_]

- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. (2024). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMDeegFSAdTq7NJsfV7BzKudlGS8_taKetF3mbaimzt4i0-UhdwKElB-IsBU-SE8KqC0GVGJLIZWGDjlJHPFsUH7vjppNY_NBWKiMli6CakTDEIW-Z1UjIZd9mw8Dr5Bpa0t-r0R4VgPGRw8X-C3kL5Vi7ao4w8Ww7]

- ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Request PDF. Explains the influence of bromine on UV-Vis spectra. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA9FpzXukIcCsgQ3hs4Dyy20C4hk2VrcZCXc1oek_YqAoZtIsVRjxeWonGtTFBKuDRvI8FsY09UUKxZid5XyOzCaty8iNd8SFzv52AI6heSZGqETYbdhoM3erSGtvkzps0xHqhfLbRKqLYCbnyj7KBHRIj0By7h0jC9mgTzd7Dgi2wHilsdpeGUtDTWLyrwsuZv9JEWxLmCibnVZbMSjGfSJCCDkKvintV0sVIBZgsWRjkyA-Ph1o9xpj-96lwvjrPxWU0hhUM_Xi1akx6HthAFRIeD2MF_BIBPVJqTpFrDMmBRZB8n96M]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Provides typical chemical shift ranges for various carbon environments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl_OrADZMcvb67PtmyKpGSN3BNIgOcsKfr_DSr9beMF4NNQKrnYgcCGl8XCTCVxoDFaDvDDib4Iy0Ax9q7A2LuTFtHuKMU6ssrb6NoMy63lWKl1XBkySgGv-F3ET0E4iltgIJqJleT8L7Rs2rppShJpdCoXZ8AYpeN7R4Q3e6nFI0Gd7iLmILXx_2f55LKUyltz5WAofTjwFaorcezfktLVHwNispPmT0ecz_83nvGf8yuvYw1JgGUK41hcVefG5j_MzE1C15Xw5gSGJVkHgUKRMjKF9kt3kpMC5cPQ8jQb18h4RuCbC-vipKH0gAC5BpfWiraw2gjiHyHovkZPtsekCJnC8u6BphPFu5Pe-lHQuzvtdAmZgl2YAVmyLO6WJf9gMfmraotJpLGBDe3KU71lytDTZgdxE9nS-lzMkYbm5Gr3qpY976UrHwbHGuUgv2Qp2s=]

- National Institutes of Health (NIH). (n.d.). UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyCkx3KrT0yXnkauISeYRIblBlPJl-mPEomqajrM3FBZNynxNAAeV9diNRjFoKiYWjs8U70HrvSU-MV9JbsjUQ1RrCOQ1mqPOx2XNzDfHjpp0OO-qrsbiST2CulF_UqNknyAxjQ4t8OUMS8n4=]

- A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. Provides examples and explanations of 13C NMR spectra. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdcaR-IcN2RRYimZ1vNGn7dSkCLckdX4WGr0MRoDCoycayGoIJBOuazdnevajuGAXGkExsrupGdVHLFQY3zSt51GDW3BC--wiIx0FQo61NsSir9vpul52DMxvokulY73izFUwYK15oKBdhowWrwyvVli5EUNsAFVbnDTGTmkg=]

- Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. Provides extensive tables of proton NMR chemical shifts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoyaHeX8VbQ9qoF9_cFT6sEemoxA-7DtH4E0yUVd3A8_Xw-i66lw0nKOdyuqNeBbVbeJtB4C0RXhTcvVXhYN2oD3m9X2tygtcQHsApw6Uir5Y0eklKAUiOflEWa5Q3CS078c4dhAtv8Gg0itTtlefbRQdPkzYnKUHTTXr3dBzq2WWiTr6aFExo4VSu62-ZaQ==]

- Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin. Provides extensive tables of carbon-13 NMR chemical shifts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlHZ25cSwRB3i8woDf7xXK37q1NRz7MQRcTK_MEAJ5UeoBWaG39J2_RHJ5KoNsENqThS8UbXFwTGQzcxnGXcOarR6V0UJ2k1Bn98HmacOiqA3dmXRaIbhYlIPKi3xLt8oMq57mK4KbklMyto44-ATMkXyilXOlwFP0jX5Ni5CgrsKGKVWi_FJ2-AVb_Z5dpZc=]

- SciSpace. (1970). The far infrared spectra of phthalocyanine and its metal derivatives. Discusses IR spectra of related large heterocyclic systems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKjZfxemZmSrWRK027lTHuqDpFVNrdrHbNoxoJA-aQK3Yl74Kn1aD2cjTg0S4CfFlHOoL79yil4XQ4AKjcY09-O4gFd5d9bUEUzNyz5-PooN0ByZgmgf8qnQ8WwkWCxl8q5c31EjcwX4JeKLDyiSe3AOwlfyGdrT_sIRPefSbIhLYzXgqY4VUYGsUuXYXDS9ttx0i-RBblqY3lmg==]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkn2FWf0cuDvdUBfc-5vk_O1ryLDQ5zGUKoqNAOOWcM1H13-N0_5aBoKlkuDRwfIm80Hk00DWJbOs2KfRMFh3Tl3Y3Gfmgeq2hIPUX-PuWFj0Fq_ZCkAOGGZj7Wu4u_0fjEjzLwsAblHoz7VbeNqKajnHSoeQhABwEB8M8CxOJh3Bx0MrnDx6wC1a4p0YtvzHQIyC4KimbA5BcAed-SjpNjTh_Xm-F9xSBplUGmSZS7SMGuvlIDzBdh_ykgXyw4W9c-dTpaHBZdEbCmhrBVQTkF30m0Tojj8VFmLHQSWgN1KJI1dQJUpxtEZYWj5lf-Cubku62BQ9zECqlbMc3drh7cTXl7RIJHkNLBndDj-vnU2JbIyzWbyQEOztxGzlHivIdpOnVNmrJzRdy3JFqvzgCP4iESjwLDvXUJntEvN-c11rYh48dd5sjjARCfIwwz1_TClTQ7yxihg==]

Sources

- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]

- 3. [PDF] Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study | Semantic Scholar [semanticscholar.org]

- 4. 310. Tautomerism in the phthalazine series. The N- and O-derivatives of 1-methylphthalaz-4-one and phthalaz-1 : 4-dione - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. 6-Bromophthalazine-1,4-diol | C8H5BrN2O2 | CID 11379478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

- 14. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 6-Bromophthalazine-1,4-diol

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 6-bromophthalazine-1,4-diol. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural nuances, equilibrium dynamics, and analytical methodologies pertinent to the study of this heterocyclic compound. By synthesizing foundational principles of tautomerism with specific insights into phthalazine chemistry, this guide aims to equip the reader with the expertise necessary to understand, analyze, and potentially manipulate the tautomeric forms of 6-bromophthalazine-1,4-diol for research and development applications.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug design.[1][2] Tautomers exist in a state of rapid interconversion, typically involving the migration of a proton.[2] Unlike resonance structures, which are non-separable representations of a single molecule, tautomers are distinct chemical entities with unique physical and chemical properties.[2] The relative stability of tautomers can be influenced by a variety of factors including solvent polarity, pH, temperature, and the electronic effects of substituents.[3][4]

For professionals in drug development, a thorough understanding of a molecule's tautomeric behavior is critical. Different tautomers of a drug candidate can exhibit varied pharmacological profiles, including differences in receptor binding affinity, solubility, metabolic stability, and toxicity.[1] Consequently, the ability to characterize and control tautomeric equilibria is a key aspect of modern drug discovery and development.

This guide focuses on the specific case of 6-bromophthalazine-1,4-diol, a derivative of the phthalazine heterocyclic system.[5][6] Phthalazine derivatives are known to possess a wide range of biological activities, making them important scaffolds in medicinal chemistry.[5][7][8]

Tautomeric Landscape of 6-Bromophthalazine-1,4-diol

6-Bromophthalazine-1,4-diol can exist in several tautomeric forms due to the presence of amide and hydroxyl functionalities. The principal tautomeric equilibrium at play is lactam-lactim tautomerism, with a contribution from keto-enol tautomerism.[9][10][11]

The IUPAC name for this compound, 6-bromo-2,3-dihydrophthalazine-1,4-dione, suggests that the diketo (lactam) form is generally considered the most stable tautomer.[12] However, the other forms can be present in equilibrium and may be significant under specific conditions.

The primary tautomeric forms of 6-bromophthalazine-1,4-diol are:

-

Diketone (Lactam-Lactam) Form: 6-bromo-2,3-dihydrophthalazine-1,4-dione

-

Enol-Keto (Lactim-Lactam) Form: 6-bromo-4-hydroxyphthalazin-1(2H)-one

-

Dienol (Lactim-Lactim) Form: 6-bromophthalazine-1,4-diol

The Dominant Diketone Form

The diketone form, possessing two amide groups within the heterocyclic ring, is generally the most stable tautomer in many solvents.[9] The stability of the lactam form is attributed to the resonance stabilization of the amide group and favorable hydrogen bonding interactions in the solid state and in polar solvents.

The Enol-Keto and Dienol Forms

The enol-keto and dienol forms arise from the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen.[10][11] The formation of these enol tautomers can be influenced by several factors:

-

Aromaticity: The dienol form possesses a fully aromatic phthalazine ring system, which can provide significant stabilization.

-

Solvent Effects: Non-polar solvents may favor the less polar enol forms, which can form intramolecular hydrogen bonds.[4][13] Protic solvents, on the other hand, can stabilize the diketo form through intermolecular hydrogen bonding.[4]

-

Substituent Effects: The electron-withdrawing nature of the bromine atom at the 6-position can influence the acidity of the N-H protons and the electron density of the aromatic ring, thereby affecting the position of the tautomeric equilibrium.

Below is a diagram illustrating the tautomeric equilibrium of 6-bromophthalazine-1,4-diol.

Caption: Tautomeric equilibrium of 6-bromophthalazine-1,4-diol.

Experimental Methodologies for Studying Tautomerism

The characterization of tautomeric equilibria requires analytical techniques that can distinguish between the different isomers in solution or the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying tautomerism in solution.[3][14][15] By analyzing the chemical shifts, coupling constants, and signal integrations of ¹H, ¹³C, and ¹⁵N NMR spectra, the relative populations of different tautomers can be determined.[3][16]

Key Observables in NMR:

-

¹H NMR: The presence of distinct signals for N-H protons (in the lactam form) and O-H protons (in the lactim form). The chemical shifts of the aromatic protons will also differ between tautomers.

-

¹³C NMR: The chemical shifts of the carbonyl carbons (in the lactam form) will be significantly different from the enolic carbons (in the lactim form).

-

¹⁵N NMR: This technique is particularly useful for distinguishing between amide and imine nitrogens.[17]

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of 6-bromophthalazine-1,4-diol in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess solvent effects.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify and assign the resonances corresponding to each tautomer.

-

Integrate the signals of non-exchangeable protons that are unique to each tautomer.

-

Calculate the mole fraction of each tautomer from the integral ratios.

-

-

Variable Temperature Studies: Repeat the measurements at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[5] By determining the precise atomic coordinates, bond lengths, and hydrogen atom positions, the dominant tautomer in the crystal lattice can be definitively identified. This technique is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the solid phase.[5]

UV/Vis Spectroscopy

UV/Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers will exhibit distinct absorption spectra due to differences in their electronic structures.[18] By comparing the spectrum of the compound in various solvents with those of "fixed" lactam and lactim derivatives (e.g., N-methylated and O-methylated analogs), the position of the equilibrium can be estimated.[18]

Factors Influencing the Tautomeric Equilibrium

The relative stability of the tautomers of 6-bromophthalazine-1,4-diol is a delicate balance of several contributing factors.

| Factor | Influence on Equilibrium |

| Solvent Polarity | Polar protic solvents tend to favor the more polar diketone form through hydrogen bonding.[4] Non-polar solvents may favor the less polar dienol form.[4][13] |

| pH | The acidity or basicity of the medium can significantly shift the equilibrium by promoting protonation or deprotonation at different sites. |

| Temperature | Changes in temperature can alter the equilibrium constant (KT) according to the van't Hoff equation, providing information about the enthalpy of tautomerization. |

| Substituent Effects | The electron-withdrawing bromine atom at the 6-position is expected to increase the acidity of the N-H protons, potentially influencing the ease of proton transfer. |

| Intramolecular H-Bonding | The enol-keto and dienol forms can be stabilized by the formation of intramolecular hydrogen bonds between the hydroxyl group and a nearby nitrogen or oxygen atom.[19][20] |

Implications for Drug Development

The tautomeric state of 6-bromophthalazine-1,4-diol and its derivatives can have significant consequences for their application in drug development.

-

Receptor Interactions: The different tautomers present different hydrogen bond donor and acceptor patterns, which can lead to distinct binding modes and affinities at a biological target.

-

Physicochemical Properties: Tautomerism affects key properties such as solubility, lipophilicity (logP), and pKa, which in turn influence absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Intellectual Property: A thorough characterization of all potential tautomeric forms is crucial for securing robust patent protection for a new chemical entity.

The following workflow diagram illustrates the central role of tautomerism analysis in the drug discovery process.

Caption: Role of tautomerism analysis in drug development.

Conclusion

The tautomerism of 6-bromophthalazine-1,4-diol is a multifaceted phenomenon governed by a complex interplay of structural and environmental factors. While the diketone form is likely to be the most prevalent tautomer, the potential for significant populations of the enol-keto and dienol forms under various conditions cannot be overlooked. For researchers and drug developers working with this and related phthalazine scaffolds, a comprehensive understanding and experimental characterization of the tautomeric landscape are essential for predicting and optimizing molecular properties and biological activity. The application of modern analytical techniques, particularly NMR spectroscopy and X-ray crystallography, provides the necessary tools to elucidate these intricate equilibria and harness the potential of this important class of heterocyclic compounds.

References

-

Indian Academy of Sciences. (n.d.). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Phthalhydrazide tautomerization: lactam-lactam (A), lactim-lactam (B),.... Retrieved from [Link]

-

Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

-

Fiveable. (n.d.). Keto–Enol Tautomerism | Organic Chemistry Class Notes. Retrieved from [Link]

-

MDPI. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Retrieved from [Link]

-

PMC - NIH. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

-

RSC Publishing. (n.d.). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. Retrieved from [Link]

-

Eklablog. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 1,4-Phthalazinedione. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2,3-Dihydro-1,4-phthalazinedione. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]

-

ResearchGate. (2007). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

-

SciSpace. (2006). The use of NMR spectroscopy to study tautomerism. Retrieved from [Link]

-

askIITians. (2025). What is Lactam Lactim Tautomerism?. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]

-

PNAS. (n.d.). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Retrieved from [Link]

-

Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient synthesis of selected phthalazine derivatives. Retrieved from [Link]

-

Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2,3-dihydro-1,4-phthalazinedione. Retrieved from [Link]

-

Significance and Symbolism. (2024). Lactam-lactim tautomerism: Significance and symbolism. Retrieved from [Link]

-

PubMed. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,4-phthalazinedione. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromophthalazine-1,4-diol. Retrieved from [Link]

-